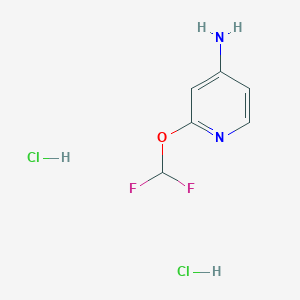
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine as a key intermediate for kinase inhibitors suggests that difluoromethyl groups can be introduced into pyridine derivatives, which is a step that might be adapted for synthesizing the difluoromethoxy analogue .
Synthesis Analysis
The synthesis of related fluorinated pyridine derivatives is well-documented. For example, the scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding the need for a sealed vessel during amination . This method could potentially be adapted for the synthesis of 2-(Difluoromethoxy)pyridin-4-amine by introducing a methoxy group at the appropriate step.
Molecular Structure Analysis
While the molecular structure of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride is not analyzed in the provided papers, the structure of related compounds like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine has been synthesized, indicating that the introduction of difluoro groups on pyridine rings is feasible and can lead to stable compounds that allow for further functionalization .
Chemical Reactions Analysis
The papers suggest that fluorinated pyridine derivatives can undergo various chemical reactions. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) can be used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield benzophenones . This indicates that fluorinated pyridine compounds can participate in acylation reactions, which might be relevant for further functionalization of 2-(Difluoromethoxy)pyridin-4-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride are not directly discussed in the provided papers. However, the synthesis of related compounds, such as 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, and their use as intermediates in the production of herbicides, suggests that fluorinated pyridine derivatives generally have properties that make them useful in various applications, including pharmaceuticals and agrochemicals . The presence of fluorine atoms often enhances the metabolic stability of these compounds, which could be an important consideration for 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride as well .
Scientific Research Applications
Synthesis and Intermediates
- The compound serves as a key intermediate in the synthesis of protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. This is illustrated in the development of an efficient synthesis method for a related compound, 4-(difluoromethyl)pyridin-2-amine (Rageot et al., 2019).
Chemical Reactions and Mechanisms
- Research has been conducted on the reaction mechanisms involving pyridinamine 1-oxides with acetylating agents, demonstrating different behavior in aprotic solvents compared to pyridin-2-amine (Deady & Stanborough, 1982).
- Studies on nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia have been conducted, providing insights into the activating effect of trifluoromethyl groups in these compounds (Dunn, 1999).
- The compound 2-(Trifluoroacetyloxy)pyridine has been used as a trifluoroacetylating reagent of amines and alcohols, demonstrating its utility in various chemical transformations (Keumi et al., 1990).
Application in Medicinal Chemistry
- Its derivatives are used in the synthesis of various pharmacologically relevant compounds. For example, 4-amino-2,6-dialkylamino-pyridines have been synthesized for potential use in medicinal chemistry (Menichincheri et al., 2003).
- A novel shelf-stable radical difluoromethoxylating reagent has been developed for the C(sp2)-H difluoromethoxylation of (hetero)arenes, which can be applied to the late-stage functionalization of active pharmaceutical ingredients and drug-like molecules (Lin & Prakash, 2022).
Other Applications
- The compound has been used in the development of a general and efficient method for the 2-amination of pyridines and quinolines, which is significant for the synthesis of various organic compounds (Yin et al., 2007).
properties
IUPAC Name |
2-(difluoromethoxy)pyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-4(9)1-2-10-5;;/h1-3,6H,(H2,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMZFRNGMMAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OC(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
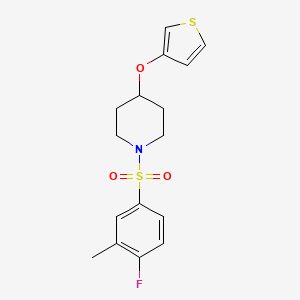
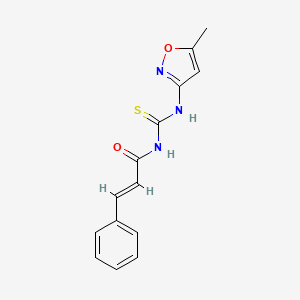
![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)
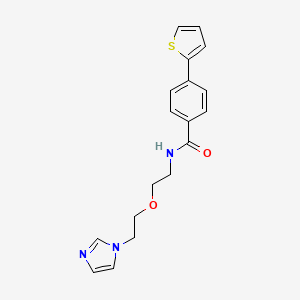

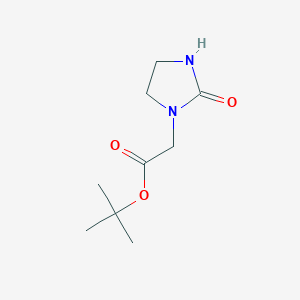
![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)
![Methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate](/img/structure/B2506855.png)
![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)